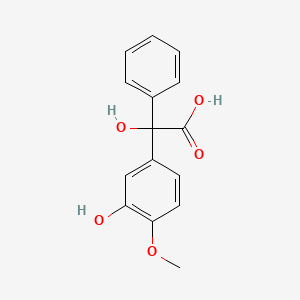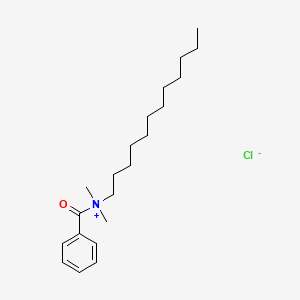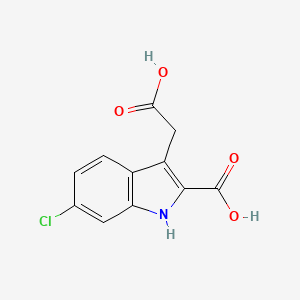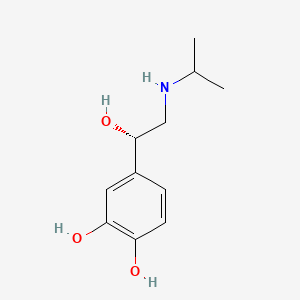
(+)-Isoproterenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol is a member of catechols.
Applications De Recherche Scientifique
Cardiac Electrophysiology and Arrhythmias
Isoproterenol is recognized for its influence on the cardiac conduction system, particularly in facilitating AV nodal conduction and inducing supraventricular arrhythmias. It is commonly administered in increasing doses to decrease sinus cycle length, although this can sometimes lead to undesirable side effects. The sensitivity of the sinus and AV nodes to isoproterenol can occur prior to achieving the target sinus cycle length (Cossu et al., 1997).
Comparative Pharmacology
Comparative studies with dobutamine and isoproterenol have shown that isoproterenol was a clinical therapeutic agent now primarily used in research for inducing cardiac hypertrophy. Dobutamine has replaced isoproterenol as the preferred inotropic β-adrenergic agent in certain clinical scenarios, but both have been found to significantly increase cardiac fibrosis and decrease cardiac function with chronic administration (Anderson et al., 2008).
Cardiopulmonary Research
Isoproterenol's effects in bronchodilation have been widely studied, especially in the context of treating acute asthma. Studies indicate that isoproterenol administered through a standard commercial device effectively achieves bronchodilation without significant side effects, such as electrocardiographic changes, arrhythmias, or clinically significant changes in heart rate, blood pressure, or arterial blood gases (Sherbell & Lyons, 1973).
Myocardial Injury and Dysfunction
Isoproterenol has been used in studies to induce myocardial injury and cardiac dysfunction in animal models, particularly to evaluate diastolic dysfunction and the effects of gene or stem cell therapy on cardiac dysfunction. It induces endocardial injury and myocardial fibrosis, with an increase in myocardial collagen types I and III, leading to decreased left ventricular compliance (Brooks & Conrad, 2009).
Propriétés
Numéro CAS |
2964-04-7 |
|---|---|
Nom du produit |
(+)-Isoproterenol |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |
Clé InChI |
JWZZKOKVBUJMES-LLVKDONJSA-N |
SMILES isomérique |
CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




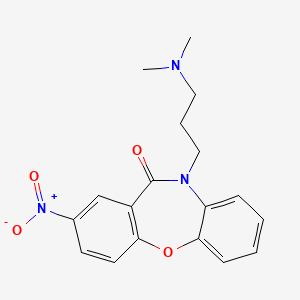
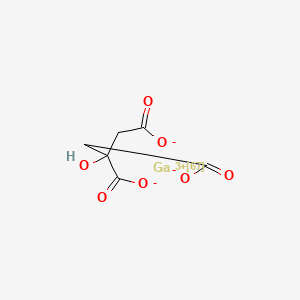
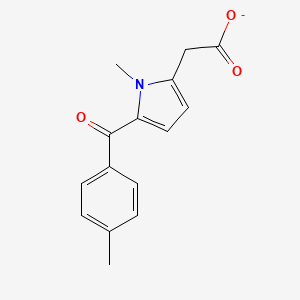
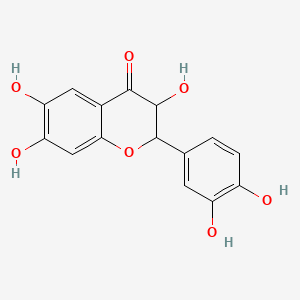
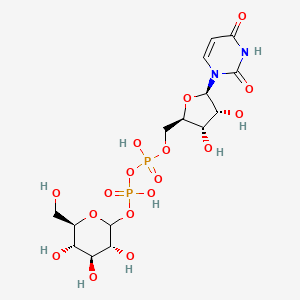
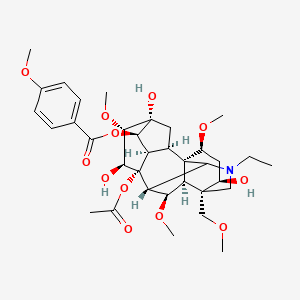
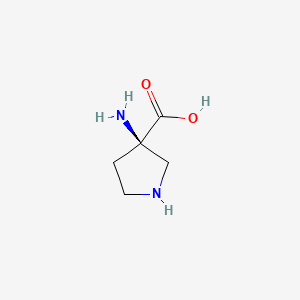
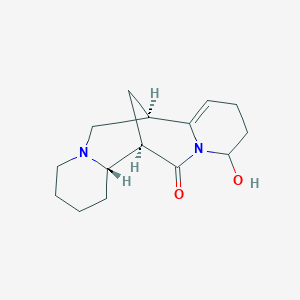
![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)
![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)
